1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea
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Overview
Description
1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that features a thiadiazole ring, a urea moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Phenylethenyl Group: The phenylethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Coupling with the Urea Moiety: The final step involves the coupling of the thiadiazole derivative with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or the urea moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the phenyl rings or the thiadiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: It could be used in the development of novel materials, such as polymers or coatings, due to its unique structural features.
Agricultural Chemistry: The compound might serve as a precursor or active ingredient in the synthesis of pesticides or herbicides.
Biological Research: It could be used as a probe or tool in biochemical studies to investigate various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea would depend on its specific application. In medicinal chemistry, for example, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and urea moiety could play crucial roles in binding to the molecular targets, while the phenylethenyl group might enhance the compound’s lipophilicity and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-butylphenyl)-3-[5-phenyl-1,3,4-thiadiazol-2-yl]urea: Lacks the phenylethenyl group, which might affect its biological activity and chemical properties.
1-(4-tert-butylphenyl)-3-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea: Contains a thienyl group instead of a phenylethenyl group, potentially altering its reactivity and applications.
1-(4-tert-butylphenyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea: Incorporates a pyridyl group, which could influence its binding affinity and specificity for certain targets.
Uniqueness
1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of the phenylethenyl group, which can enhance its interactions with biological targets and improve its physicochemical properties. This structural feature might make it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-21(2,3)16-10-12-17(13-11-16)22-19(26)23-20-25-24-18(27-20)14-9-15-7-5-4-6-8-15/h4-14H,1-3H3,(H2,22,23,25,26)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGAMLSPQZEJRE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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